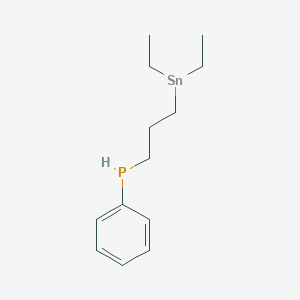![molecular formula C8H13N5O2 B14618521 ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate CAS No. 58456-63-6](/img/structure/B14618521.png)
ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl ester group and a dimethylaminodiazenyl group. The E/Z designation indicates the geometric configuration of the substituents around the double bond.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate typically involves the reaction of ethyl 5-amino-1H-pyrazole-4-carboxylate with dimethylamine and a diazotizing agent under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and at a temperature range of 0-5°C to ensure the stability of the diazonium intermediate.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and high yield. The final product is purified through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 5-amino-1H-pyrazole-4-carboxylate: A precursor in the synthesis of ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate.
Dimethylaminodiazenyl derivatives: Compounds with similar diazenyl groups but different core structures.
Uniqueness
This compound is unique due to its specific substitution pattern and geometric configuration, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
58456-63-6 |
|---|---|
Molekularformel |
C8H13N5O2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
ethyl 5-[(E)-dimethylaminodiazenyl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C8H13N5O2/c1-4-15-8(14)6-5-9-10-7(6)11-12-13(2)3/h5H,4H2,1-3H3,(H,9,10)/b12-11+ |
InChI-Schlüssel |
NSPHOSJPVHHXCL-VAWYXSNFSA-N |
Isomerische SMILES |
CCOC(=O)C1=C(NN=C1)/N=N/N(C)C |
Kanonische SMILES |
CCOC(=O)C1=C(NN=C1)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


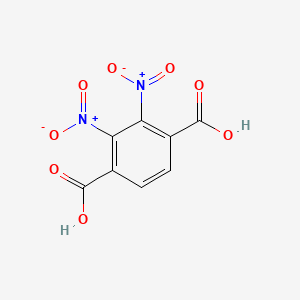


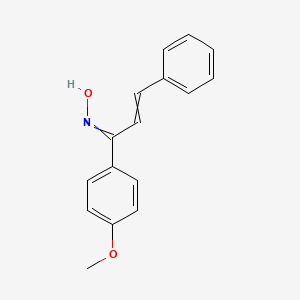
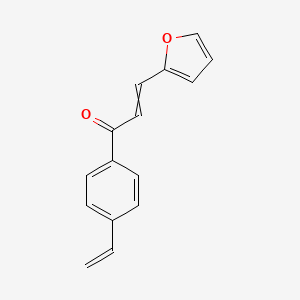
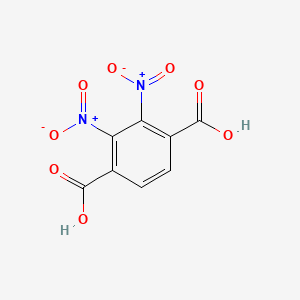
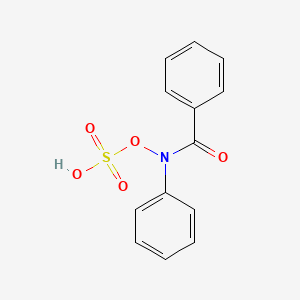

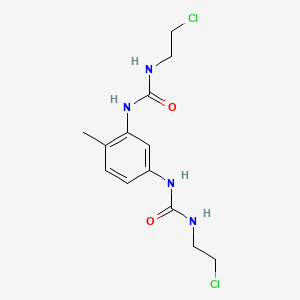
![Benzamide, N-[2-oxo-2-(phenylamino)-1-[(phenylmethyl)thio]ethyl]-](/img/structure/B14618493.png)
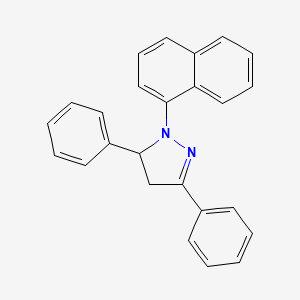
![2,4,8,10-Tetraoxaspiro[5.5]undecane, 3-methyl-](/img/structure/B14618502.png)
![1-[2-(2-Chlorophenyl)pentyl]imidazole;nitric acid](/img/structure/B14618506.png)
